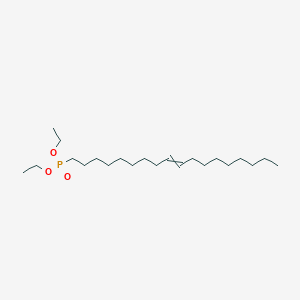
Diethyl octadec-9-EN-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl octadec-9-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octadec-9-en-1-yl chain. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl octadec-9-EN-1-ylphosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as sodium or potassium carbonate to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl octadec-9-EN-1-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of phosphonate derivatives .
Aplicaciones Científicas De Investigación
Diethyl octadec-9-EN-1-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that utilize phosphate groups, which could lead to the development of new therapeutic agents.
Industry: This compound is used as a corrosion inhibitor and as an additive in lubricants and flame retardants.
Mecanismo De Acción
The mechanism of action of diethyl octadec-9-EN-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that utilize phosphate substrates. This binding can inhibit the enzyme’s activity, leading to various biological effects. The specific pathways involved depend on the target enzyme and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound with similar reactivity but lacking the long alkyl chain.
Octadecylphosphonic acid: Similar in structure but with a phosphonic acid group instead of a phosphonate ester.
Diethyl octadecylphosphonate: Similar but fully saturated, lacking the double bond in the alkyl chain.
Uniqueness
Diethyl octadec-9-EN-1-ylphosphonate is unique due to the presence of both a long alkyl chain and a double bond, which can influence its physical properties and reactivity. The double bond can participate in additional reactions, such as hydrogenation or epoxidation, providing further versatility in chemical synthesis .
Propiedades
Número CAS |
889129-71-9 |
|---|---|
Fórmula molecular |
C22H45O3P |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryloctadec-9-ene |
InChI |
InChI=1S/C22H45O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h13-14H,4-12,15-22H2,1-3H3 |
Clave InChI |
QSLMQWBMXQNWTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
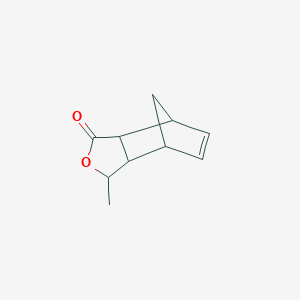
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
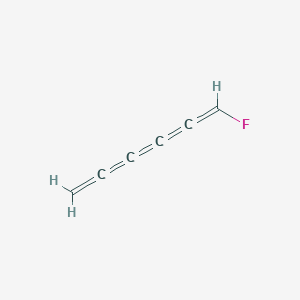
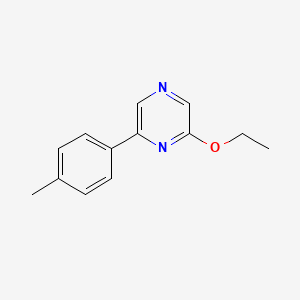
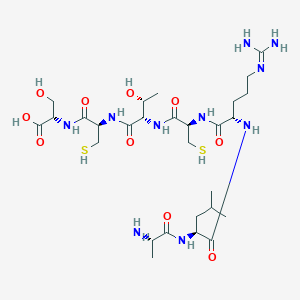
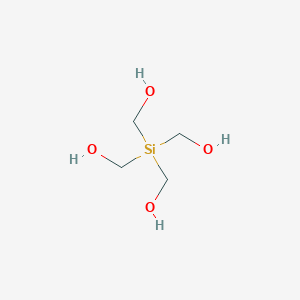
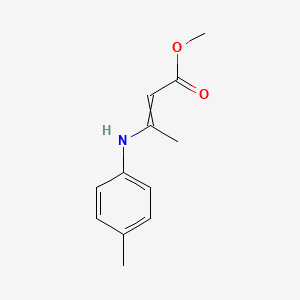
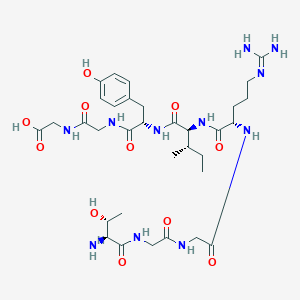
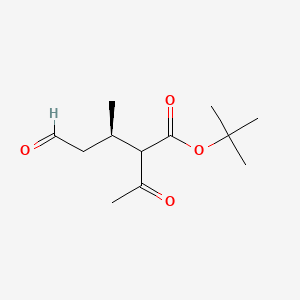
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

